molecular formula C15H12N2O2 B1336481 5-(2,3,4,5,6-Pentadeuteriophenyl)-5-phenylimidazolidine-2,4-dione CAS No. 63435-68-7

5-(2,3,4,5,6-Pentadeuteriophenyl)-5-phenylimidazolidine-2,4-dione

Cat. No.: B1336481
CAS No.: 63435-68-7
M. Wt: 257.3 g/mol
InChI Key: CXOFVDLJLONNDW-DYVTXVBDSA-N
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Description

5-(2,3,4,5,6-Pentadeuteriophenyl)-5-phenylimidazolidine-2,4-dione: is a deuterated derivative of a phenylimidazolidine-2,4-dione compound. Deuterium, a stable isotope of hydrogen, is incorporated into the phenyl ring, which can significantly alter the compound’s physical and chemical properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique isotopic composition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,4,5,6-Pentadeuteriophenyl)-5-phenylimidazolidine-2,4-dione typically involves the following steps:

  • Deuteration of Benzene: : The starting material, benzene, is subjected to deuteration to produce 2,3,4,5,6-pentadeuteriobenzene. This can be achieved using deuterium gas (

    D2D_2D2​

    ) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Formation of Deuterated Benzylamine: : The deuterated benzene is then converted to 2,3,4,5,6-pentadeuteriobenzylamine through a series of reactions, including nitration, reduction, and amination.

  • Cyclization: : The deuterated benzylamine reacts with phenylisocyanate to form the desired imidazolidine-2,4-dione ring structure. This cyclization reaction typically occurs under mild heating conditions.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. Key considerations include:

    Catalyst Recovery and Reuse: Efficient recovery and reuse of catalysts such as Pd/C to minimize costs.

    Purification: High-purity deuterated compounds are essential, requiring advanced purification techniques such as recrystallization and chromatography.

    Safety and Environmental Concerns: Handling deuterium gas and other reagents safely, with appropriate waste management protocols.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the imidazolidine ring, using reagents such as lithium aluminum hydride (LiAlH₄).

  • Substitution: : The deuterated phenyl ring can participate in electrophilic aromatic substitution reactions. Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Isotope Effects: Studying kinetic isotope effects in chemical reactions.

    NMR Spectroscopy: Deuterium labeling aids in simplifying NMR spectra and studying molecular dynamics.

Biology

    Metabolic Studies: Tracking metabolic pathways using deuterated compounds.

    Drug Development: Enhancing the stability and bioavailability of pharmaceuticals.

Medicine

    Diagnostic Imaging: Deuterated compounds in imaging techniques such as MRI.

    Therapeutics: Potential use in developing deuterated drugs with improved pharmacokinetics.

Industry

    Materials Science: Developing advanced materials with unique properties due to deuterium incorporation.

    Catalysis: Studying catalytic processes with deuterated substrates.

Mechanism of Action

The mechanism by which 5-(2,3,4,5,6-Pentadeuteriophenyl)-5-phenylimidazolidine-2,4-dione exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors, depending on the application.

    Pathways: Modulation of biochemical pathways, such as metabolic or signaling pathways, influenced by the presence of deuterium.

Comparison with Similar Compounds

Similar Compounds

    5-Phenylimidazolidine-2,4-dione: The non-deuterated analog.

    2,3,4,5,6-Pentadeuteriophenyl derivatives: Other compounds with deuterated phenyl rings.

Uniqueness

    Isotopic Labeling: The presence of deuterium atoms provides unique properties, such as altered reaction kinetics and stability.

    NMR Spectroscopy: Simplified spectra due to deuterium, aiding in structural elucidation.

Conclusion

5-(2,3,4,5,6-Pentadeuteriophenyl)-5-phenylimidazolidine-2,4-dione is a compound of significant interest due to its unique isotopic composition and wide range of applications in scientific research and industry. Its synthesis, reactions, and applications highlight the importance of deuterated compounds in advancing various fields of study.

Properties

IUPAC Name

5-(2,3,4,5,6-pentadeuteriophenyl)-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)/i1D,3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOFVDLJLONNDW-DYVTXVBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)NC(=O)N2)C3=CC=CC=C3)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425993
Record name AC1OC7OY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63435-68-7
Record name AC1OC7OY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-Diphenylhydantoin-d5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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